molecular formula C13H23NO4 B3028693 BOC-TRANEXAMIC ACID CAS No. 27687-14-5

BOC-TRANEXAMIC ACID

Cat. No.: B3028693
CAS No.: 27687-14-5
M. Wt: 257.33 g/mol
InChI Key: AZEKNJGFCSHZID-UHFFFAOYSA-N
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Description

BOC-TRANEXAMIC ACID is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Synthesis Techniques

  • An improved synthesis method for a variant of 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, specifically (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, has been developed. This method features milder and more selective conditions, employing both classical salt resolution and enzymatic approaches for high selectivity (Badland et al., 2010).

Structural Analysis and Hydrogen Bonding

  • Two nitrogen-containing analogues of chorismic acid, closely related to 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, demonstrate regular chair forms of the cyclohexane rings and extended urethane side chains in a trans-trans conformation. These structures participate in extensive hydrogen bonding, as observed in crystallography studies (Mackay et al., 1994).

Synthesis of Poly(methylpropargyl ester)s

  • Research on the synthesis of chiral methylpropargyl ester monomers, incorporating amino acid moieties similar to 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, has been conducted. These monomers were polymerized to produce polymers with specific molecular weights and displayed one-handed helical structures in various solvents (Qu, Sanda & Masuda, 2009).

Crystal Structure of Derivatives

  • The crystal structure of an N-tert-butoxycarbonyl-N-methyl-L-tyrosine derivative, related to 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, was studied to understand the role of N-methylation in peptide conformation. This research provides insights into the conformational characteristics of the tert-butoxycarbonyl group and its impact on molecular structure (Jankowska et al., 2002).

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . It is also suggested to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

BOC-TRANEXAMIC ACID, also known as Tranexamic Acid (TXA), primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme that plays a crucial role in the breakdown of fibrin blood clots . By targeting plasminogen, TXA prevents the formation of plasmin, thereby inhibiting fibrinolysis and reducing blood loss .

Mode of Action

TXA competitively and reversibly inhibits the activation of plasminogen by binding at several distinct sites, including four or five low-affinity sites and one high-affinity site . This interaction prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and preserving the framework of fibrin’s matrix structure .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the breakdown of fibrin clots, a key step in the fibrinolytic pathway . This results in the stabilization of fibrin’s matrix structure and a reduction in blood loss .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). For Tranexamic Acid, it is known that it can be administered orally, intravenously, or topically . The choice of administration route can significantly impact its bioavailability and therapeutic effect .

Result of Action

The molecular and cellular effects of TXA’s action primarily involve the preservation of fibrin clots and the reduction of blood loss . At the cellular level, TXA has been reported to suppress posttraumatic inflammation and edema . These effects contribute to TXA’s efficacy in reducing bleeding in various clinical settings, including trauma and surgery .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of TXA. Knowledge and skills of the healthcare provider, as well as social influences, can also impact the administration and effectiveness of TXA .

Biochemical Analysis

Biochemical Properties

BOC-TRANEXAMIC ACID is a lysine analogue that competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator . This impairs the interaction of these proteins with the exposed lysine residues on the fibrin surface, thereby inhibiting the conversion of plasminogen to plasmin . This action of this compound helps protect the fibrin clot from proteolytic degradation .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been found to suppress posttraumatic inflammation and edema . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activation of plasminogen to plasmin, a key process in fibrinolysis . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Dogs received each of 4 this compound treatments (10 mg/kg, IV; 20 mg/kg, IV; approx 15 mg/kg, PO; and approx 20 mg/kg, PO) in a randomized crossover-design study . The study found that the maximum plasma this compound concentrations were dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of fibrinolysis . It interacts with enzymes such as plasminogen and tissue-type plasminogen activator, and its presence impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface .

Transport and Distribution

It is known that this compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKNJGFCSHZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347564
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-58-4, 27687-14-5
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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